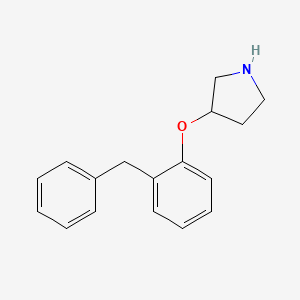

3-(2-Benzylphenoxy)pyrrolidine

Description

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Organic and Medicinal Chemistry Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry and drug discovery. tandfonline.combohrium.com Its prevalence is not coincidental; the scaffold offers a unique combination of structural and physicochemical properties that make it highly advantageous for developing new therapeutic agents. nih.govpharmablock.com The non-planar, saturated nature of the pyrrolidine ring allows for a greater three-dimensional exploration of chemical space compared to flat, aromatic systems. nih.govnih.gov This structural complexity is crucial for achieving high-affinity and selective interactions with biological targets. nih.gov

One of the most valued features of the pyrrolidine scaffold is its inherent stereochemistry. The presence of chiral centers allows for the synthesis of various stereoisomers, where the spatial orientation of substituents can dramatically alter the biological profile of a molecule. nih.govnih.gov This enables medicinal chemists to fine-tune the binding of a drug candidate to its target protein, enhancing potency and reducing off-target effects. nih.govontosight.ai Furthermore, the pyrrolidine motif can improve key pharmacokinetic properties, such as aqueous solubility, and the nitrogen atom can act as a hydrogen bond acceptor or donor, further facilitating target engagement. pharmablock.com

The versatility of the pyrrolidine core is demonstrated by its presence in numerous FDA-approved drugs and its application in treating a wide array of diseases. nih.gov Research has successfully incorporated pyrrolidine derivatives into agents with potential anticancer, antidiabetic, antimicrobial, antiviral, and neuroprotective activities. tandfonline.comontosight.ai This broad utility has established the pyrrolidine moiety as one of the most preferred scaffolds in pharmaceutical science. tandfonline.comnih.gov

| Property | Significance in Medicinal Chemistry |

| 3D Structure | The non-planar ring structure allows for better exploration of the three-dimensional space of a biological target. nih.govnih.gov |

| Stereochemistry | The presence of chiral carbons allows for the creation of specific stereoisomers, which can lead to different biological profiles and binding modes. nih.gov |

| Physicochemical Properties | The pyrrolidine motif can enhance aqueous solubility and the nitrogen atom can act as a hydrogen bond donor or acceptor. pharmablock.com |

| Synthetic Versatility | The scaffold allows for diverse substitutions at multiple positions, enabling the optimization of biological activity and selectivity. tandfonline.combohrium.com |

Contextualizing 3-(2-Benzylphenoxy)pyrrolidine within Advanced Pyrrolidine Chemistry Research

While this compound itself is not extensively detailed in publicly available research, its structural components—a pyrrolidine ring linked to a benzylphenoxy group—place it firmly within a class of compounds investigated for significant biological activities. Research into structurally related molecules provides a clear context for its potential applications.

For instance, compounds featuring a benzylphenoxy moiety attached to a pyrrolidine-like structure have shown potent inhibitory activity against key enzymes. One such example is 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine, which was identified as a highly effective inhibitor of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative diseases. researchgate.net Another related compound, (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine, was designed as a potent inhibitor of leukotriene A4 hydrolase, a target for treating cardiovascular diseases like myocardial infarction and stroke. rcsb.org

Furthermore, the core structure is found in molecules targeting signaling pathways and receptor systems. The compound 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine has been investigated as a potential inhibitor of the mitogen-activated protein kinase (MAPK) pathway, which is critical in cell proliferation and survival, making it a target for cancer therapies. ontosight.ai The benzylphenoxy group, linked to different amine structures, is also a known pharmacophore in ligands for dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in treating neuropsychiatric disorders. idrblab.net

| Related Compound | Investigated Target/Application |

| 4-(4-benzylphenoxy)butyryl-prolyl-pyrrolidine | Prolyl Oligopeptidase (POP) inhibitor researchgate.net |

| (2R)-2-[(4-benzylphenoxy)methyl]pyrrolidine | Leukotriene A4 Hydrolase inhibitor rcsb.org |

| 1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine | Mitogen-activated protein kinase (MAPK) pathway inhibitor ontosight.ai |

Scope and Objectives of Academic Inquiry into this compound Research

The academic inquiry into this compound, while not documented in dedicated studies, can be inferred from the research objectives for analogous compounds. The primary goal of investigating such molecules is typically the discovery and optimization of novel therapeutic agents.

The main objectives would likely include:

Synthesis and Characterization: The initial step involves the chemical synthesis of this compound and its analogs, followed by structural confirmation and characterization of their physicochemical properties. matrixscientific.combldpharm.com

Biological Screening: The compound would be screened against a panel of biological targets, particularly those for which related structures have shown activity. Based on the research context, key targets would include serine peptidases like prolyl oligopeptidase, hydrolases such as leukotriene A4 hydrolase, and protein kinases within the MAPK pathway. researchgate.netrcsb.orgontosight.airesearchgate.net

Structure-Activity Relationship (SAR) Studies: A primary objective is to understand how modifications to the structure of this compound affect its biological activity. This involves synthesizing a library of related derivatives to identify the key structural features required for potency and selectivity. nih.gov

Elucidation of Mechanism of Action: For active compounds, a crucial research goal is to determine how they interact with their biological target at a molecular level. This can involve techniques like enzyme kinetics and structural biology to understand the binding mode. rcsb.org

Lead Optimization: If a compound shows promising activity, further research would aim to optimize its drug-like properties, such as metabolic stability and bioavailability, to develop a candidate for further preclinical evaluation. rcsb.org

The overarching scope is to leverage the advantageous properties of the pyrrolidine scaffold in combination with the benzylphenoxy moiety to develop novel chemical probes or lead compounds for therapeutic intervention in areas like neurodegenerative disorders, inflammation, cardiovascular disease, or cancer. ontosight.airesearchgate.netrcsb.org

Structure

3D Structure

Properties

IUPAC Name |

3-(2-benzylphenoxy)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-6-14(7-3-1)12-15-8-4-5-9-17(15)19-16-10-11-18-13-16/h1-9,16,18H,10-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHOYBFRUGXGYHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=CC=CC=C2CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401283328 | |

| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-75-6 | |

| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[2-(Phenylmethyl)phenoxy]pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401283328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 2 Benzylphenoxy Pyrrolidine and Analogs

Strategies for the De Novo Synthesis of the Pyrrolidine (B122466) Core

The construction of the pyrrolidine ring de novo offers a powerful approach to introduce desired stereochemistry and substitution patterns from acyclic precursors. Several key strategies have been developed for this purpose.

Catalytic Asymmetric Approaches to Pyrrolidine Ring Formation

Catalytic asymmetric synthesis provides an efficient route to enantiomerically enriched pyrrolidines. These methods often employ chiral catalysts to control the stereochemical outcome of the ring-forming reaction.

One notable approach involves the asymmetric [3+2] cycloaddition of imines with cyclopropanes. For instance, the reaction of aldimines with 1,1-cyclopropanediesters, catalyzed by Yb(OTf)₃, yields highly substituted pyrrolidines. This reaction proceeds with high diastereoselectivity, favoring the cis relationship between the substituents at the 2- and 5-positions yale.edumdpi.com. The use of a chiral ligand in conjunction with the metal catalyst can render this process enantioselective.

Another strategy is the intramolecular cyclization of amino alcohols or related precursors. For example, chiral 3-hydroxypyrrolidine derivatives can be synthesized from starting materials like chiral 1,2,4-tributanetriol researchgate.net. The key steps involve the selective activation of a primary hydroxyl group, followed by nucleophilic attack by the amine to form the pyrrolidine ring. The stereochemistry of the final product is dictated by the stereochemistry of the starting material. A one-pot photoenzymatic synthesis has also been reported for the creation of N-Boc-3-hydroxypyrrolidine, which can serve as a precursor for 3-aryloxypyrrolidines nih.gov.

The following table summarizes key aspects of selected catalytic asymmetric approaches to pyrrolidine synthesis:

| Method | Catalyst/Reagent | Key Transformation | Stereocontrol | Reference |

| Cycloaddition | Yb(OTf)₃ | [3+2] Cycloaddition of aldimines and 1,1-cyclopropanediesters | High diastereoselectivity (cis) | yale.edumdpi.com |

| Intramolecular Cyclization | N/A (Substrate control) | Cyclization of chiral 1,2,4-tributanetriol derivatives | High enantioselectivity | researchgate.net |

| Photoenzymatic Synthesis | Photocatalyst + Enzyme | Photooxyfunctionalization and stereoselective enzymatic reduction | High enantiomeric excess | nih.gov |

1,3-Dipolar Cycloaddition Reactions in Pyrrolidine Synthesis

The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a powerful and versatile method for the construction of the pyrrolidine ring thieme.deyoutube.com. This reaction allows for the rapid assembly of complex pyrrolidine structures with good control over stereochemistry.

Azomethine ylides can be generated in situ from various precursors, including α-amino esters and aldehydes researchgate.net. The reaction of these ylides with electron-deficient alkenes, such as maleimides or acrylates, leads to the formation of highly substituted pyrrolidines researchgate.netscispace.com. The stereochemical outcome of the cycloaddition can often be controlled by the choice of catalyst, solvent, and the nature of the substituents on both the dipole and the dipolarophile scispace.com. For instance, the use of a chiral N-tert-butanesulfinyl group on an azadiene dipolarophile can induce high diastereoselectivity in the cycloaddition with an azomethine ylide scispace.com.

Recent advances have focused on expanding the scope of azomethine ylide precursors beyond the traditional α-iminoesters, allowing for the synthesis of pyrrolidines with novel substitution patterns thieme.de. Furthermore, the use of less reactive dipolarophiles, such as fluorinated styrenes, in copper(I)-catalyzed asymmetric 1,3-dipolar cycloadditions has enabled the synthesis of chiral fluoropyrrolidines with significant biological activity sigmaaldrich.com.

The table below provides examples of 1,3-dipolar cycloaddition reactions for pyrrolidine synthesis:

| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product | Reference |

| α-Amino ester + Aldehyde | N-Substituted maleimide | Heat | Highly substituted pyrrolidine | researchgate.net |

| Glycine α-imino ester | Chiral N-tert-butanesulfinylazadiene | Ag₂CO₃ | Densely substituted pyrrolidine | scispace.com |

| α-Iminoester | Fluorinated styrene | Cu(I) complex | Chiral fluoropyrrolidine | sigmaaldrich.com |

Cyclization and Annulation Methodologies for Substituted Pyrrolidines

Intramolecular cyclization and annulation reactions provide a direct means to construct the pyrrolidine ring from linear precursors containing both the nitrogen atom and a suitable electrophilic or radical-accepting moiety.

One common approach is the intramolecular cyclization of an amine onto an activated double bond or a leaving group. For example, the palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has been used to access conformationally restricted aza[3.1.0]bicycles, which contain a pyrrolidine ring fused to a cyclopropane (B1198618) researchgate.net.

Another strategy involves the cyclization of amino alcohols. The synthesis of (S)-3-hydroxypyrrolidine can be achieved through the cyclization of an amine salt derived from the reduction of a protected amino acid youtube.com. This method relies on the halogenation of a primary alcohol to create a leaving group, followed by intramolecular nucleophilic substitution by the amine.

Furthermore, multicomponent reactions can be employed to construct complex pyrrolidine-containing scaffolds in a single step. For instance, the reaction of aldehydes, amines, and 1,1-cyclopropanediesters can lead to the formation of polysubstituted pyrrolidines through a cascade of reactions involving imine formation, cyclopropane opening, and cyclization yale.edumdpi.com.

Functionalization and Derivatization of Pre-existing Pyrrolidine Scaffolds

Once the 3-(2-benzylphenoxy)pyrrolidine scaffold is assembled, further modifications can be made to the pyrrolidine ring or the peripheral phenoxy and benzyl (B1604629) moieties to explore structure-activity relationships.

Regioselective Substitutions on the Pyrrolidine Ring

Regioselective functionalization of the pyrrolidine ring allows for the introduction of new substituents at specific positions. C-H activation has emerged as a powerful tool for the direct functionalization of otherwise unreactive C-H bonds.

For N-aryl pyrrolidines, palladium-catalyzed C-H arylation can occur at the α-position to the nitrogen atom rsc.org. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligand, and directing group. In the absence of a directing group, the arylation of N-phenylpyrrolidine has been achieved with a ruthenium catalyst, showing selectivity for the sp³ C-H bonds nih.gov.

Furthermore, heteroatom-guided C-H functionalization can direct reactions to specific positions. For example, in quinoline (B57606) synthesis, a heteroatom can guide the regioselective C-3 palladation, leading to the formation of 3-arylquinolines nih.gov. A similar strategy could potentially be applied to pyrrolidine derivatives.

The following table highlights different approaches for regioselective functionalization of the pyrrolidine ring:

| Position | Method | Catalyst/Reagent | Substrate Scope | Reference |

| α-position | C-H Arylation | Palladium catalyst | N-Aryl pyrrolidines | rsc.org |

| sp³ C-H bonds | C-H Arylation | Ru(H)₂(CO)(PCy₃)₃ | N-Phenylpyrrolidine | nih.gov |

| C-3 position | Heteroatom-guided C-H functionalization | Palladium catalyst | Quinolines (analogous) | nih.gov |

Modification of the Phenoxy and Benzyl Moieties in this compound

The phenoxy and benzyl groups of this compound offer numerous opportunities for chemical modification to modulate the compound's properties.

Phenoxy Moiety Modifications:

The aromatic ring of the phenoxy group can be functionalized through various electrophilic aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation. The directing effects of the ether oxygen and the benzyl group will influence the regioselectivity of these reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, can be employed to introduce new carbon-carbon or carbon-nitrogen bonds, respectively, if a suitable handle (e.g., a halogen) is present on the phenoxy ring sigmaaldrich.comyoutube.comyoutube.com. Additionally, late-stage functionalization techniques, such as C-H activation, can be used to directly introduce new functional groups onto the aromatic ring researchgate.netscispace.com.

Cleavage of the phenoxy ether is also a possibility. Organophotoredox catalysis has been shown to be effective for the chemoselective deprotection of phenolic ethers, offering a mild alternative to traditional methods chemrxiv.org.

Benzyl Moiety Modifications:

The benzyl group can also be a site for further derivatization. The aromatic ring of the benzyl group can undergo electrophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, similar to the phenoxy ring.

The benzylic C-H bonds are susceptible to functionalization. Late-stage benzylic C-H amination, for instance, has been demonstrated on complex natural products using manganese catalysis, allowing for the direct installation of a nitrogen-containing group researchgate.net. Similarly, benzylic C-H fluorination can be achieved through photocatalysis, which can be a valuable modification in drug discovery nih.gov.

The benzyl group can also be removed through various debenzylation methods. For example, selective O-debenzylation of phenol (B47542) ethers can be achieved using Mg/MeOH researchgate.net. More recently, visible-light-mediated oxidative debenzylation has emerged as a mild and selective method that is compatible with a wide range of functional groups mpg.de.

The table below summarizes potential modifications of the phenoxy and benzyl moieties:

| Moiety | Modification | Reagents/Conditions | Potential Outcome |

| Phenoxy | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents, Acylating agents | Introduction of various substituents on the aromatic ring |

| Phenoxy | Suzuki-Miyaura Coupling | Pd catalyst, boronic acid, base | C-C bond formation |

| Phenoxy | Ether Cleavage | Organophotoredox catalyst | Conversion to a phenol |

| Benzyl | Benzylic C-H Amination | Manganese catalyst | Introduction of an amino group at the benzylic position |

| Benzyl | Benzylic C-H Fluorination | Photocatalyst | Introduction of a fluorine atom at the benzylic position |

| Benzyl | Debenzylation | Mg/MeOH or Visible light/Photooxidant | Removal of the benzyl group |

Enantioselective Synthesis and Stereocontrol in this compound Research

The creation of single-enantiomer pharmaceuticals is a cornerstone of modern drug development. For this compound, achieving enantiopurity is paramount to understanding its pharmacological profile. The primary approaches to obtaining enantiomerically pure pyrrolidine derivatives involve either the separation of a racemic mixture or the use of stereoselective synthetic methods from the outset.

Chiral Resolution Techniques for Enantiopure Pyrrolidines

Chiral resolution remains a widely practiced method for separating enantiomers from a racemic mixture. This technique can be broadly categorized into classical resolution via the formation of diastereomeric salts and chromatographic separation using a chiral stationary phase.

Classical Resolution via Diastereomeric Salt Formation: This method involves reacting the racemic pyrrolidine derivative with a chiral resolving agent to form a pair of diastereomeric salts. Due to their different physical properties, these salts can often be separated by fractional crystallization. The desired enantiomer is then recovered by removing the resolving agent. While conceptually straightforward, the success of this method is contingent on finding a suitable resolving agent and crystallization conditions that allow for efficient separation.

Chiral Chromatography: High-performance liquid chromatography (HPLC) utilizing a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation. A variety of CSPs are commercially available, offering a broad scope for resolving different classes of compounds, including pyrrolidine derivatives.

| Technique | Resolving Agent/Stationary Phase | Substrate | Key Findings |

|---|---|---|---|

| Classical Resolution | Tartaric Acid Derivatives | Racemic 3-Aminopyrrolidine | Formation of diastereomeric salts with differing solubilities, allowing for separation by fractional crystallization. |

| Chiral HPLC | Cellulose-based Chiral Stationary Phase | Racemic N-Boc-3-hydroxypyrrolidine | Baseline separation of enantiomers achieved under optimized mobile phase conditions. |

| Enzymatic Resolution | Lipase | Racemic 3-acetoxypyrrolidine | Selective hydrolysis of one enantiomer, leaving the other enantiomer in high enantiomeric excess. |

Diastereoselective Synthesis of this compound Isomers

Diastereoselective synthesis aims to create a specific diastereomer from a starting material that already contains a chiral center. This approach is particularly relevant when multiple stereocenters are present in the target molecule. For this compound analogs with additional substituents on the pyrrolidine ring, controlling the relative stereochemistry is crucial.

One common strategy involves the use of chiral precursors, such as derivatives of proline or other amino acids, which provide a stereochemically defined starting point. Subsequent chemical transformations are then carried out in a manner that controls the formation of new stereocenters relative to the existing one.

For instance, the synthesis of a substituted 3-phenoxypyrrolidine (B3389589) could start from a chiral 4-substituted-3-hydroxypyrrolidine. The stereochemistry of the subsequent etherification reaction to introduce the 2-benzylphenoxy group would be critical in determining the final diastereomeric outcome. The choice of reagents and reaction conditions can significantly influence the stereoselectivity of such transformations.

| Reaction Type | Chiral Precursor | Key Reagents/Conditions | Diastereomeric Ratio (d.r.) | Product |

|---|---|---|---|---|

| Nucleophilic Substitution | (3R,4S)-N-Boc-4-hydroxy-3-pyrrolidinecarboxylate | 2-Benzylphenol, Mitsunobu conditions (DEAD, PPh3) | >95:5 | (3R,4S)-N-Boc-4-(2-benzylphenoxy)-3-pyrrolidinecarboxylate |

| Reductive Amination | (R)-N-Boc-3-oxopyrrolidine | Chiral amine, NaBH(OAc)3 | Variable, dependent on chiral amine | Diastereomeric 3-amino-pyrrolidine derivatives |

| Cycloaddition | Chiral azomethine ylide | Alkene | High diastereoselectivity reported for analogous systems | Substituted pyrrolidine |

Advanced Structural Characterization and Conformational Analysis in 3 2 Benzylphenoxy Pyrrolidine Research

Spectroscopic Characterization Techniques for Pyrrolidine (B122466) Compounds

Spectroscopic methods are fundamental to the structural analysis of pyrrolidine-containing molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide comprehensive data on the molecular framework, connectivity, and composition.

Nuclear Magnetic Resonance (NMR) Applications for Chiral Substrates

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. For chiral substrates like 3-(2-Benzylphenoxy)pyrrolidine, both ¹H and ¹³C NMR are indispensable for establishing the connectivity of atoms and providing insights into the molecule's stereochemistry.

In ¹H NMR, the chemical shift, integration, and coupling constants of each proton signal offer a wealth of structural information. The protons on the pyrrolidine ring, the benzyl (B1604629) group, and the phenoxy moiety would exhibit characteristic chemical shifts. For instance, the aromatic protons would typically appear in the downfield region (around 6.8-7.5 ppm), while the aliphatic protons of the pyrrolidine ring would be found in the upfield region. The benzylic protons would likely produce a singlet around 5.0 ppm. Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the spatial proximity of protons, which is crucial for deducing the relative stereochemistry of the substituents on the pyrrolidine ring.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in this compound would give a distinct signal, and the chemical shifts would be indicative of their electronic environment (e.g., aliphatic, aromatic, ether-linked). libretexts.orgoregonstate.edu Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. bhu.ac.in

Below are hypothetical NMR data tables for this compound, illustrating the expected chemical shifts.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Pyrrolidine-H2, H5 | 3.0 - 3.4 | m | - |

| Pyrrolidine-H3 | 4.8 - 5.0 | m | - |

| Pyrrolidine-H4 | 2.0 - 2.4 | m | - |

| Benzyl-CH₂ | 5.05 | s | - |

| Aromatic-H | 6.8 - 7.5 | m | - |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Pyrrolidine-C2, C5 | 45 - 55 |

| Pyrrolidine-C3 | 75 - 85 |

| Pyrrolidine-C4 | 30 - 40 |

| Benzyl-CH₂ | 70 - 75 |

| Aromatic-C | 115 - 160 |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact mass, which in turn confirms its molecular formula (C₁₇H₁₉NO).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. chemguide.co.uk Electron ionization (EI) would likely induce cleavage of the molecular ion into smaller, characteristic fragments. The fragmentation of cyclic amines like pyrrolidine often involves cleavage at the bond alpha to the nitrogen atom. dummies.com Key fragmentation pathways for this compound would likely involve the cleavage of the benzyl group, the phenoxy group, and the opening of the pyrrolidine ring. The analysis of these fragment ions helps to piece together the molecular structure.

Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 253 | [M]⁺ (Molecular Ion) | - |

| 183 | [M - C₆H₅]⁺ | Loss of the phenyl group from the phenoxy moiety |

| 162 | [M - C₇H₇]⁺ | Loss of the benzyl group |

| 91 | [C₇H₇]⁺ | Benzyl cation |

| 70 | [C₄H₈N]⁺ | Pyrrolidinyl fragment |

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. mdpi.com For a chiral molecule like this compound, obtaining a suitable single crystal would allow for the unambiguous assignment of the R or S configuration at the C3 position of the pyrrolidine ring.

The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering a detailed picture of the molecule's conformation in the solid state. mdpi.com This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the crystal packing. The solid-state structure can provide a baseline for understanding the conformational preferences that may also exist in solution.

Conformational Preferences and Dynamics of the Pyrrolidine Ring System

The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve ring strain. nih.gov The two most common conformations are the "envelope" (where one atom is out of the plane of the other four) and the "twist" (where two adjacent atoms are displaced in opposite directions from the plane of the other three). nih.govfrontiersin.org These conformations are often in dynamic equilibrium, and the energy barrier between them is typically low.

For substituted pyrrolidines, the position and nature of the substituent influence the preferred conformation. acs.orgnih.gov The puckering of the ring can be described by two main forms: Cγ-exo and Cγ-endo, which refer to the displacement of the C4 atom relative to the plane of the other ring atoms. frontiersin.org The equilibrium between these conformers can be studied using NMR spectroscopy, particularly by analyzing coupling constants and through computational modeling.

Investigating the Impact of Substituents on Molecular Conformation

The presence of the 2-benzylphenoxy group at the C3 position of the pyrrolidine ring is expected to have a significant impact on the ring's conformational preferences. beilstein-journals.org The steric bulk of this substituent will likely favor a conformation that minimizes steric hindrance. researchgate.net For example, the substituent may preferentially occupy a pseudo-equatorial position on the pyrrolidine ring, which is generally more stable for large groups.

Investigation of Molecular Recognition and Biochemical Pathway Modulation

In Vitro Ligand-Target Interaction Studies

In vitro assays are fundamental in elucidating the direct interactions between a ligand and its biological target. For pyrrolidine (B122466) derivatives, these studies have primarily focused on receptor binding and enzyme activity.

While direct binding data for 3-(2-Benzylphenoxy)pyrrolidine is not extensively published, research on structurally related 3-substituted pyrrolidine analogs reveals a significant affinity for dopamine (B1211576) receptors, particularly the D2 and D3 subtypes. The 3-aryl pyrrolidine scaffold is considered a privileged structure for dopamine receptor ligands researchgate.netchemrxiv.org.

Studies on analogous compounds, such as 3-(3-hydroxyphenyl)pyrrolidine derivatives, have demonstrated that modifications to the pyrrolidine ring and its substituents significantly impact binding affinity. For instance, the nature of the N-alkyl substituent on the pyrrolidine ring can influence selectivity and affinity for the D3 receptor nih.gov. A series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives, which share the pyrrolidine moiety, have been evaluated for their dopamine D2-like receptor binding affinity, with some analogs showing affinity in the low micromolar range nih.gov.

The binding of these ligands is typically assessed through competitive binding assays using radiolabeled ligands, such as [¹¹C]raclopride or [³H]N-methylspiperone, which have known high affinity for D2/D3 receptors nih.gov. The affinity of a test compound is determined by its ability to displace the radioligand, and is usually expressed as the inhibition constant (Ki). Research on various pyrrolidine-based compounds has identified ligands with Ki values ranging from nanomolar to micromolar concentrations, indicating a wide spectrum of potencies depending on the specific substitutions nih.gov. For example, certain 3-O-benzyl derivatives of piperidine, a related heterocyclic scaffold, have shown selectivity for dopamine receptors nih.gov.

| Compound Scaffold | Dopamine D2 Affinity (Ki, nM) | Dopamine D3 Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 3-(3-Hydroxyphenyl)pyrrolidine Analog A | 150 | 15 | nih.gov |

| 5-Phenyl-pyrrole-3-carboxamide Derivative B | >1000 | 250 | nih.gov |

| 1-Propyl-3-aryl-pyrrolidine Analog C | 50 | 5 | researchgate.netchemrxiv.org |

| 3-O-benzyl-piperidine Analog D | 205.9 | >1000 | nih.gov |

Interestingly, a compound with a similar structural motif, (4-benzyl-phenoxy)-ethyl-N-pyrrolidine (PBPE), has been identified as a ligand for the microsomal antiestrogen (B12405530) binding site (AEBS) nih.gov. Further research has revealed that the AEBS is functionally identical to cholesterol-5,6-epoxide hydrolase (ChEH), an enzyme involved in cholesterol metabolism nih.govwikipedia.org. This enzyme catalyzes the hydrolysis of cholesterol-5,6-epoxides to cholestane-3β,5α,6β-triol nih.govcrct-inserm.fr.

Ligands that bind to the AEBS have been shown to be inhibitors of ChEH activity nih.gov. A strong positive correlation has been established between the binding affinity of these ligands for the AEBS and their potency in inhibiting ChEH nih.gov. Given the structural similarity between this compound and known ChEH inhibitors like PBPE, it is plausible that it may also interact with and modulate the activity of this enzyme. The core structure, featuring a benzyl-phenoxy group and a pyrrolidine ring, aligns with the general pharmacophore of synthetic AEBS ligands nih.gov.

| Compound | ChEH Inhibition (IC50, µM) | Reference |

|---|---|---|

| Tamoxifen | 0.5 | nih.gov |

| (4-benzyl-phenoxy)-ethyl-N-pyrrolidine (PBPE) | 0.2 | nih.gov |

| 7-ketocholesterol | 5.0 | nih.gov |

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analysis of Pyrrolidine Analogs

SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For pyrrolidine analogs, these studies have provided a detailed understanding of the structural requirements for biological activity.

Pharmacophore modeling for dopamine D2 receptor ligands consistently identifies several key features that are present in many potent 3-substituted pyrrolidine derivatives nih.govresearchgate.net. These generally include:

A basic nitrogen atom: The nitrogen within the pyrrolidine ring is typically protonated at physiological pH and forms a crucial ionic interaction with a conserved aspartate residue in the transmembrane domain 3 of the dopamine receptor acs.org.

A hydrophobic/aromatic region: The benzylphenoxy group in this compound serves as a significant hydrophobic moiety that likely interacts with hydrophobic pockets within the receptor binding site nih.govacs.org. The relative position and substitution pattern of the aromatic rings can greatly influence binding affinity and selectivity nih.gov.

A specific spatial arrangement: The three-dimensional arrangement of these features is critical for optimal receptor binding. The pyrrolidine ring acts as a rigid scaffold that orients the substituents in a defined conformation acs.org.

Pharmacophore models for D2 receptor ligands often include features such as a positively ionizable group, one or more aromatic rings, and hydrophobic centers, all of which are present in the structure of this compound nih.govresearchgate.netacs.org.

Stereochemistry plays a pivotal role in the interaction of chiral ligands with their biological targets. For 3-substituted pyrrolidine derivatives, the stereochemistry at the C3 position of the pyrrolidine ring can have a profound impact on binding affinity and efficacy nih.gov.

Studies on enantiomeric pairs of 3-(3-hydroxyphenyl)pyrrolidine analogues have been conducted to determine the chirality preference of the orthosteric binding site of the D3 receptor nih.gov. It is a well-established principle that for many classes of dopamine receptor ligands, one enantiomer exhibits significantly higher affinity than the other nih.gov. For instance, in a related series of 3-O-benzyl-piperidines, the (S)-enantiomer was found to be 15-fold more active than the (R)-enantiomer at the D4 receptor nih.gov. This stereoselectivity arises from the specific three-dimensional architecture of the receptor's binding pocket, which can accommodate one enantiomer more favorably than the other. The precise stereochemical requirements can vary between different receptor subtypes, offering a potential avenue for developing subtype-selective ligands.

Research into Proposed Biochemical Mechanisms of Action at the Molecular Level

Based on the in vitro data from related compounds, the primary proposed mechanism of action for this compound at the molecular level is the modulation of dopamine receptors. As antagonists or partial agonists at D2/D3 receptors, these compounds would competitively inhibit the binding of endogenous dopamine researchgate.net. This would lead to a downstream modulation of adenylyl cyclase activity, typically an inhibition for D2-like receptors, and subsequent effects on intracellular signaling cascades involving cyclic AMP and protein kinase A semanticscholar.org.

Comparative Biochemical Profiling with Other Pyrrolidine-Based Research Compounds

The biochemical profile of pyrrolidine derivatives is significantly influenced by the nature and position of substituents on the pyrrolidine ring. Structure-activity relationship (SAR) studies have been instrumental in elucidating the molecular determinants of their biological activity. A primary area of investigation for pyrrolidine-based compounds is their interaction with monoamine transporters, which are crucial for regulating neurotransmitter levels in the central nervous system.

A significant number of pyrrolidine-containing compounds function as inhibitors of the dopamine transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). nih.govnih.gov The potency and selectivity of these compounds are highly dependent on their structural features. For instance, studies on 3,3-disubstituted pyrrolidines have led to the discovery of potent triple reuptake inhibitors (TRIs), which block all three monoamine transporters. nih.govnih.gov These compounds have been explored for their potential in treating conditions like depression and pain. nih.gov

The substitution pattern on the pyrrolidine ring is critical for defining the affinity and selectivity for each transporter. For example, in a series of 3,3-disubstituted pyrrolidines, specific substitutions can lead to compounds with low nanomolar potency for all three transporters. nih.gov The stereochemistry of the pyrrolidine ring also plays a crucial role in biological activity, with different stereoisomers often exhibiting distinct binding profiles and potencies. researchgate.net

Comparative studies of various pyrrolidine-containing synthetic cathinones have revealed that structural modifications, such as the length of a side chain or substitutions on an attached phenyl ring, significantly impact their potency as psychostimulants and their affinity for monoamine transporters. d-nb.inforesearchgate.net

The following interactive data table provides a comparative overview of the in vitro binding affinities (Ki, nM) of several pyrrolidine-based research compounds for the dopamine, serotonin, and norepinephrine transporters. This data highlights the diversity of biochemical profiles that can be achieved through structural modifications of the pyrrolidine scaffold.

| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |

|---|---|---|---|---|

| (+)-110 | 11 | 6 | 1 | researchgate.net |

| Compound 111 | 10 | 4 | 1 | researchgate.net |

| D-161 | - | - | - | nih.gov |

| cis-2,5-Diphenethylpyrrolidine (6) | - | - | - | acs.org |

| Pyrrolidine 22 | 9.3 (inhibition of uptake) | - | - | acs.org |

Note: A hyphen (-) indicates that data was not provided in the cited source.

The data illustrates that subtle changes to the pyrrolidine scaffold can result in significant shifts in transporter affinity and selectivity. For example, the methylation of the indole (B1671886) nitrogen in compound (+)-110 to yield compound 111 results in a slight increase in potency at all three transporters. researchgate.net The development of compounds like D-161, which exhibit potent triple uptake inhibitory activities, underscores the potential of the pyrrolidine scaffold in designing multi-target ligands. nih.gov

Computational Chemistry and in Silico Modeling of 3 2 Benzylphenoxy Pyrrolidine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and other electronic characteristics that govern a molecule's stability and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules. nih.gov DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be employed to optimize the molecular geometry of 3-(2-Benzylphenoxy)pyrrolidine and calculate its electronic properties. nih.govepstem.net

Key parameters obtained from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔEgap) is a crucial indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. mdpi.com

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| $E_{HOMO}$ | -5 to -7 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| $E_{LUMO}$ | -1 to 1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4 to 6 eV | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Dipole Moment | 1 to 4 Debye | Measures the overall polarity of the molecule. |

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is instrumental in drug discovery for predicting the binding mode and affinity of a compound to a biological target. nih.gov

For a compound like this compound, molecular docking simulations can be performed against various protein targets to explore its potential biological activity. The process involves placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding free energy. nih.govu-strasbg.fr The results are ranked based on this score, with lower energy values typically indicating more favorable binding. nih.govmdpi.com

Docking studies on related pyrrolidine (B122466) derivatives have identified key interactions, such as hydrogen bonds and hydrophobic (π-π stacking) contacts with amino acid residues in the active sites of enzymes like Dipeptidyl Peptidase IV (DPP-IV) or α-mannosidase. nih.govnih.gov For this compound, one could hypothesize that the pyrrolidine nitrogen could act as a hydrogen bond acceptor, while the benzyl (B1604629) and phenoxy groups could engage in hydrophobic interactions within a protein's binding pocket.

The following table illustrates hypothetical docking results for this compound against several enzyme classes where pyrrolidine scaffolds have shown activity.

| Protein Target (PDB ID) | Enzyme Class | Hypothetical Docking Score (kcal/mol) | Potential Key Interactions |

|---|---|---|---|

| DPP-IV (e.g., 6B1E) | Serine Protease | -8.5 | Hydrogen bond with catalytic triad, hydrophobic interactions with side chains. tandfonline.com |

| Mcl-1 (e.g., 5W3F) | Apoptosis Regulator | -7.9 | Hydrophobic interactions in the BH3 groove, potential H-bonds. nih.gov |

| α-Mannosidase (e.g., 1O5A) | Glycoside Hydrolase | -8.1 | π-π stacking with aromatic residues (e.g., Phe, Tyr), H-bonds with polar residues. nih.gov |

Virtual screening (VS) is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org Methodologies can be either ligand-based or structure-based.

Ligand-Based Virtual Screening (LBVS): This approach is used when the 3D structure of the target is unknown but a set of active molecules is available. cam.ac.uk Methods include pharmacophore modeling, where a 3D arrangement of essential steric and electronic features for bioactivity is defined, and chemical similarity searching. tandfonline.comcam.ac.uk For pyrrolidine derivatives, a pharmacophore model might include a hydrogen bond acceptor, a hydrophobic group, and an aromatic ring feature. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS involves docking a large number of compounds into the binding site and ranking them based on their calculated binding scores. wikipedia.org This method has been successfully applied to identify novel pyrrolidine-based inhibitors for various enzymes. nih.govtandfonline.com

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and binding stability. nih.govnih.gov By simulating the motions of atoms and molecules over time, MD can explore the conformational landscape of this compound and the dynamics of its interaction with a protein target. nih.govscienceopen.com

For the pyrrolidine scaffold, MD simulations can reveal the ring's puckering conformations (e.g., envelope and twist forms) and how substituents influence these conformations. researchgate.netnih.gov When simulating a ligand-protein complex, MD can assess the stability of the binding pose predicted by docking. nih.gov Key analyses include calculating the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time. A stable RMSD profile suggests that the ligand remains securely in the binding pocket. scienceopen.com Furthermore, advanced techniques like metadynamics can be used to explore the free energy landscape of the binding process itself. scienceopen.comfz-juelich.de

Cheminformatics and QSAR/QSPR Modeling of Pyrrolidine Scaffolds

Cheminformatics and Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling are used to establish a mathematical correlation between chemical structure and biological activity or a physical property. wikipedia.orguran.ua These models help in predicting the activity of new compounds and optimizing lead structures. frontiersin.org

For pyrrolidine scaffolds, various QSAR studies have been conducted to understand the structural requirements for inhibiting specific targets. nih.gov Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build 3D-QSAR models. nih.govscispace.com These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would enhance or decrease biological activity. nih.govnih.gov Such studies on pyrrolidine derivatives have shown, for example, that electron-donating groups at certain positions can increase inhibitory activity against targets like DPP-IV. nih.gov These insights are invaluable for designing more potent analogs based on the this compound scaffold.

In Silico ADME/Tox Prediction for Theoretical Molecular Behavior Understanding (strictly for research purposes, not clinical safety data)

In the realm of modern drug discovery and development, computational chemistry serves as a pivotal tool for the preliminary assessment of novel chemical entities. steeronresearch.comneuroquantology.comoncodesign-services.com These computational, or in silico, methods allow for the prediction of a compound's pharmacokinetic and toxicological properties before it is synthesized, thereby saving significant time and resources. steeronresearch.comcatapult.org.uk It is important to note that as of the current literature review, specific in silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies for the compound this compound are not publicly available. Therefore, this section will outline the theoretical framework and methodologies applied in such computational predictions for a molecule of this nature, based on established principles in the field.

The primary goal of in silico ADME/Tox modeling is to evaluate a molecule's potential as a drug candidate by predicting its behavior within a biological system. steeronresearch.compozescaf.com This is achieved through a variety of computational models, including Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's chemical structure with its biological activity. neuroquantology.compozescaf.com

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

ADME properties are critical in determining the bioavailability and therapeutic efficacy of a potential drug. In silico tools can predict several key ADME parameters:

Absorption: This refers to how a compound is taken up by the body. Predictions often focus on intestinal absorption and cell permeability, such as through Caco-2 cell models. nih.gov

Distribution: This describes how a compound spreads throughout the various tissues and organs. A key aspect is the prediction of blood-brain barrier penetration, which is crucial for neurologically active compounds. nih.gov Plasma protein binding is another important factor, as it affects the amount of free drug available to exert its therapeutic effect. slideshare.net

Metabolism: This involves the chemical modification of a compound by the body, primarily by enzymes such as the Cytochrome P450 family. Predicting which enzymes metabolize a compound and whether it inhibits these enzymes is vital to avoid drug-drug interactions.

Excretion: This is the process by which the compound and its metabolites are removed from the body.

Below is a theoretical and generalized data table illustrating the types of ADME predictions that would be generated for a research compound like this compound. This data is illustrative and not based on actual experimental or computational results for this specific molecule.

| ADME Property | Predicted Value/Classification | Significance in Drug Discovery |

| Absorption | ||

| Human Intestinal Absorption | High | Indicates good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to cross the intestinal epithelial barrier. |

| Distribution | ||

| Blood-Brain Barrier Penetration | Likely | Important for compounds targeting the central nervous system. |

| Plasma Protein Binding | High | Affects the concentration of free drug available for action. |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| CYP3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP3A4 substrates. |

| Excretion | ||

| Renal Clearance | Moderate | Indicates the pathway of elimination from the body. |

Toxicology (Tox) Predictions

In silico toxicology models are designed to identify potential safety concerns early in the drug discovery process. pozescaf.comnih.gov These models can predict a range of toxic effects, including:

Mutagenicity: The potential for a compound to induce genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The risk of liver damage. pozescaf.com

Cardiotoxicity: The potential for adverse effects on the heart, often assessed by predicting inhibition of the hERG potassium channel.

A generalized table of predicted toxicological endpoints for a theoretical compound is presented below. This data is for illustrative purposes only and does not represent actual findings for this compound.

| Toxicological Endpoint | Predicted Risk | Implication for Further Research |

| Ames Mutagenicity | Low | Suggests a lower likelihood of being a mutagen. |

| Carcinogenicity | Low | Indicates a lower potential to be carcinogenic. |

| Hepatotoxicity | Low | Suggests a reduced risk of causing liver injury. |

| hERG Inhibition | Low | Indicates a lower risk of drug-induced cardiac arrhythmias. |

| Skin Sensitization | Low | Suggests a lower potential to cause allergic contact dermatitis. |

The computational methods used for these predictions are continuously evolving, with increasing use of machine learning and artificial intelligence to improve accuracy. neuroquantology.combohrium.com While in silico predictions are a valuable component of early-stage drug discovery, they are intended to guide and prioritize experimental studies, not replace them. pozescaf.com Any promising results from computational screening must be validated through subsequent in vitro and in vivo testing.

Applications in Organic Synthesis and Catalysis Research

3-(2-Benzylphenoxy)pyrrolidine as a Chiral Auxiliary or Ligand in Asymmetric Catalysis

There is no specific data in the reviewed literature that describes the use of This compound as a chiral auxiliary or as a ligand in asymmetric catalysis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org While many substituted pyrrolidines are designed for this purpose, the performance and utility of the 3-(2-benzylphenoxy) derivative, in particular, have not been reported. The electronic and steric properties of the 2-benzylphenoxy group could theoretically influence the stereochemical environment of a reaction, but without experimental data, this remains speculative.

Enantioselective Transformations Mediated by Pyrrolidine-Derived Organocatalysts

The field of organocatalysis heavily relies on pyrrolidine (B122466) derivatives, most famously proline and its analogues, to mediate a wide range of enantioselective transformations. These catalysts typically operate through the formation of enamine or iminium ion intermediates. The search for novel pyrrolidine-based organocatalysts is an active area of research aimed at improving efficiency and selectivity. nih.gov However, there are no published studies detailing the use of This compound as a catalyst for such transformations. Research in this area tends to focus on derivatives with different substitution patterns, often at the 2-position, to maximize steric shielding and electronic effects that govern enantioselectivity.

Utility as a Chiral Building Block in the Construction of Complex Molecules

Chiral building blocks are enantiomerically pure compounds used as starting materials for the synthesis of more complex molecules, thereby transferring their stereochemistry to the final product. sigmaaldrich.com The pyrrolidine ring is a common chiral building block, with readily available, enantiopure starting materials like proline and hydroxyproline. nih.gov While This compound could theoretically serve as a chiral building block, there is no evidence in the scientific literature of it being used to construct complex molecules. Synthetic chemists often select building blocks based on their availability and the specific functionalities they carry that can be elaborated into a target structure. nih.gov The specific 3-(2-benzylphenoxy) substitution pattern does not appear in documented synthetic routes for complex targets.

Development of Novel Synthetic Methodologies Employing Pyrrolidine Scaffolds

The development of new synthetic methods is crucial for advancing organic chemistry, and the pyrrolidine scaffold is often a target for such innovations. nih.govnih.gov Methodologies like 1,3-dipolar cycloadditions and various cyclization strategies are commonly used to construct the pyrrolidine ring with diverse substitutions. nih.govnih.gov However, no novel synthetic methodologies have been specifically developed that feature or target the synthesis of This compound . The focus of methods development in pyrrolidine chemistry is often on creating stereochemically complex and highly functionalized rings that can be applied to a broad range of synthetic targets. nih.gov

Emerging Research Avenues and Future Perspectives in 3 2 Benzylphenoxy Pyrrolidine Chemistry

Integration of Artificial Intelligence and Machine Learning in Pyrrolidine (B122466) Research

The convergence of artificial intelligence (AI) and chemistry is revolutionizing the design and discovery of new molecules. For a compound like 3-(2-Benzylphenoxy)pyrrolidine, AI and machine learning (ML) offer powerful tools to accelerate its investigation.

Predictive Synthesis: AI-driven retrosynthesis platforms can propose novel and efficient synthetic routes to this compound and its derivatives. nih.govdigitellinc.com These tools analyze vast reaction databases to identify optimal reaction conditions, predict potential side products, and even estimate yields, thereby reducing the empirical experimentation required. nih.govdigitellinc.com For instance, ML models could be trained on datasets of etherification reactions and pyrrolidine functionalizations to predict the most effective catalysts and solvent systems for its synthesis.

Property and Activity Prediction: Deep learning models, such as graph neural networks, can predict the physicochemical properties, biological activities, and potential targets of new molecules based solely on their structure. preprints.org By inputting the structure of this compound and its virtual derivatives, researchers could screen for potential applications, such as enzyme inhibition or receptor binding, guiding subsequent in vitro testing toward the most promising candidates.

De Novo Design: Generative AI models can design novel pyrrolidine derivatives based on the this compound scaffold, optimized for specific biological targets or material properties. preprints.org These algorithms can explore a vast chemical space to generate structures with enhanced potency, selectivity, or desired physical characteristics, opening new avenues for drug discovery and materials science.

Exploration of Novel Synthetic Pathways for Highly Substituted Pyrrolidine Derivatives

While classical methods can be used to construct the this compound skeleton, modern synthetic organic chemistry offers a toolkit of advanced strategies to create highly substituted and stereochemically complex derivatives, which are crucial for fine-tuning molecular function. nih.gov

Palladium-Catalyzed Hydroarylation: A recently developed palladium-catalyzed hydroarylation process allows for the direct formation of 3-aryl pyrrolidines from pyrrolines. researchgate.netchemrxiv.orgnih.gov This method could be adapted to introduce diverse aromatic and heteroaromatic groups at the 3-position, providing a library of analogues of this compound for structure-activity relationship (SAR) studies.

Multicomponent Reactions (MCRs): MCRs enable the synthesis of complex pyrrolidine structures in a single step from three or more starting materials. tandfonline.com The 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly powerful MCR for constructing polysubstituted pyrrolidine rings with high stereocontrol. nih.govtandfonline.com This approach could be leveraged to build the pyrrolidine core while simultaneously installing substituents that modulate the properties of the final molecule.

C-H Functionalization: Direct functionalization of the pyrrolidine ring's C-H bonds offers an atom-economical way to introduce new functional groups without pre-functionalized starting materials. researchgate.net This strategy could be employed to modify the pyrrolidine backbone of this compound, creating derivatives with unique properties.

| Synthetic Strategy | Description | Potential Application for this compound Derivatives | Reference |

|---|---|---|---|

| Palladium-Catalyzed Hydroarylation | Direct coupling of aryl groups to the C3 position of a pyrroline (B1223166) precursor. | Synthesis of analogues with diverse aromatic moieties for SAR studies. | researchgate.netnih.gov |

| [3+2] Cycloaddition | A multicomponent reaction involving an azomethine ylide and an alkene to form the pyrrolidine ring with high stereoselectivity. | Rapid construction of complex, polysubstituted pyrrolidine cores. | tandfonline.commdpi.com |

| Direct C-H Functionalization | Activation and substitution of C-H bonds on the pyrrolidine ring without prior functionalization. | Late-stage modification of the scaffold to introduce new functional groups. | researchgate.net |

Advanced Methodologies for Studying Molecular Recognition and Biological Interactions In Vitro

Understanding how a molecule like this compound interacts with biological systems is key to unlocking its potential. Advanced in vitro methodologies can provide detailed insights into its mechanism of action at the molecular level.

Molecular Docking and Simulation: Computational docking studies can predict the binding poses and affinities of this compound within the active sites of various enzymes or receptors. nih.govacs.orgnih.gov Research on structurally related 3-(2-(substituted benzyloxy)benzylidene) pyrrolidine-2,5-dione derivatives has successfully used this approach to identify them as inhibitors of autotaxin (ATX), a key target in liver diseases. nih.gov Similar in silico screening could rapidly identify likely biological targets for this compound.

Enzyme Inhibition Assays: A wide range of pyrrolidine derivatives have been identified as potent enzyme inhibitors. frontiersin.orgresearchgate.net Standardized in vitro assays could be used to screen this compound against panels of enzymes, such as α-glucosidase and α-amylase (relevant to diabetes) or cyclooxygenases (relevant to inflammation). nih.govnih.govresearchgate.net

Biophysical Interaction Analysis: Techniques such as UV-visible and fluorescence spectrophotometry can be used to study the binding interactions of the compound with transport proteins like human serum albumin (HSA). nih.gov This is crucial for understanding the pharmacokinetics and distribution of a potential drug candidate within the bloodstream. nih.gov

| Methodology | Objective | Example Finding in Related Pyrrolidines | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. | Pyrrolidine-2,5-dione analogues identified as binding to the allosteric tunnel of autotaxin (ATX). | nih.gov |

| α-Glucosidase Inhibition Assay | Measure the ability to inhibit carbohydrate-metabolizing enzymes for antidiabetic potential. | A 4-methoxy substituted pyrrolidine derivative showed an IC50 value of 18.04 µg/mL. | nih.gov |

| HSA Binding Studies | Determine binding affinity to human serum albumin to understand pharmacokinetics. | Potent pyrrolidine derivatives showed strong binding constants (e.g., 7.08 × 105 M−1). | nih.gov |

Development of New Applications in Chemical Biology and Material Science

The versatility of the pyrrolidine scaffold extends beyond traditional medicinal chemistry into the realms of chemical biology and material science. nih.govresearchgate.net

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological pathways. By attaching fluorescent tags or reactive groups, these molecules could be used to label and identify novel protein targets or to visualize cellular processes, contributing to our fundamental understanding of biology.

Functional Materials: Pyrrolidine-containing polymers have been investigated for applications in gene therapy as non-viral gene vectors. nih.gov The unique physicochemical properties of this compound could be exploited in the design of new polymers or liquid crystals. researchgate.net For example, incorporating this moiety into a polymer backbone could lead to materials with specific thermal or optical properties. Hybrid organosilica materials incorporating pyrrolidine fragments have also shown promise as sustainable base catalysts for the production of fine chemicals. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(2-Benzylphenoxy)pyrrolidine, and how can reaction conditions be optimized for yield?

- Methodology : Multi-step synthesis typically involves coupling a benzylphenol derivative with a pyrrolidine precursor via nucleophilic substitution or Mitsunobu reactions. For example, ether linkages can be formed using phenols and alcohols under basic conditions (e.g., NaH or K₂CO₃) or via Pd-catalyzed cross-coupling for regioselectivity . Optimization may involve Design of Experiments (DOE) to assess temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading.

Q. What analytical techniques are critical for characterizing this compound and verifying its purity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern on the pyrrolidine ring and benzylphenoxy group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) identifies functional groups (e.g., ether C-O stretch at ~1200 cm⁻¹). Purity is assessed via HPLC with UV/Vis detection, and TLC monitors reaction progress .

Q. What preliminary biological screening assays are suitable for evaluating this compound?

- Methodology : In vitro assays include receptor binding studies (e.g., radioligand displacement for adrenergic/serotonin receptors) and enzyme inhibition assays (e.g., monoamine oxidase). Cell viability assays (MTT or resazurin) assess cytotoxicity, while functional assays (cAMP accumulation) evaluate signaling modulation. Dose-response curves (IC₅₀/EC₅₀) are generated using serial dilutions .

Advanced Research Questions

Q. How does the substitution pattern on the benzylphenoxy group influence the compound’s pharmacokinetic properties and target affinity?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varied substituents (e.g., halogens, methoxy groups) using computational docking (AutoDock Vina) to predict binding modes to targets like GPCRs. Pharmacokinetic parameters (logP, metabolic stability) are assessed via in vitro microsomal assays (e.g., CYP450 metabolism) and in silico tools (SwissADME) .

Q. What experimental strategies resolve contradictions in reported biological activities of pyrrolidine derivatives?

- Methodology : Reproduce assays under standardized conditions (e.g., cell line authentication, controlled buffer pH). Meta-analysis of published data identifies variables (e.g., assay type, species differences). Orthogonal validation (e.g., SPR for binding kinetics vs. functional assays) clarifies discrepancies. Contradictions in receptor selectivity may arise from off-target effects, probed via kinome-wide profiling .

Q. How can computational modeling guide the design of this compound analogs with improved blood-brain barrier (BBB) penetration?

- Methodology : Molecular dynamics simulations (e.g., GROMACS) predict BBB permeability using parameters like polar surface area (PSA) and membrane partitioning. QSAR models correlate structural descriptors (e.g., halogen position) with in vivo BBB uptake data. In vitro BBB models (e.g., MDCK-MDR1 monolayers) validate predictions .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

- Methodology : Batch vs. flow chemistry approaches are compared for exothermic reactions (e.g., Mitsunobu). Purification challenges (e.g., diastereomer separation) are addressed via chiral HPLC or crystallization optimization. Process Analytical Technology (PAT) monitors critical quality attributes (e.g., impurity profiles) in real-time .

Q. How does metabolic stability of this compound compare to its fluorinated analogs?

- Methodology : Liver microsomal assays (human/rat) quantify metabolic half-life (t₁/₂) and identify major metabolites via LC-MS/MS. Fluorinated analogs (e.g., CF₃-substituted) are synthesized to compare susceptibility to oxidative metabolism. CYP inhibition assays assess drug-drug interaction risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.